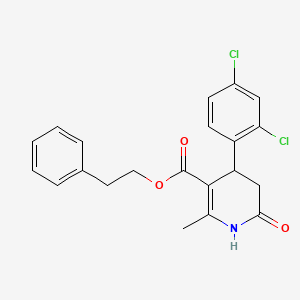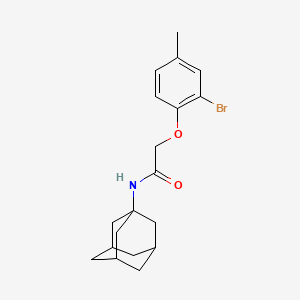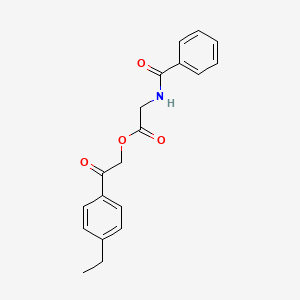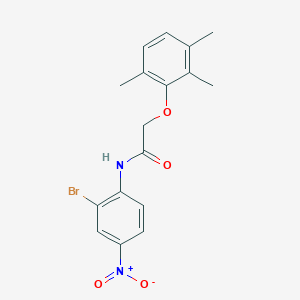![molecular formula C27H22N2O2 B5218992 N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide is not fully understood, but it is thought to involve the inhibition of a protein called mixed-lineage kinase 3 (MLK3). MLK3 is involved in the activation of several signaling pathways that can lead to cell death, and inhibition of this protein by N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide may prevent neuronal cell death in neurological disorders.
Biochemical and Physiological Effects
Studies have shown that N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide can protect neurons from cell death by inhibiting MLK3. This protection has been observed in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. In addition, N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide has been shown to improve motor function in these animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide in lab experiments is its specificity for MLK3 inhibition. This allows researchers to study the effects of MLK3 inhibition on neuronal cell death and function without affecting other signaling pathways. However, one limitation of using N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide is its potential toxicity at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide. One area of interest is the development of more potent and selective inhibitors of MLK3 that may be more effective in treating neurological disorders. Another area of interest is the identification of biomarkers that can be used to predict the response of patients to N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide treatment. Finally, further studies are needed to determine the long-term safety and efficacy of N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide in humans.
Métodos De Síntesis
The synthesis of N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide involves a multi-step process that begins with the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenyl-4-biphenylcarboxamide to form the desired product, N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide.
Aplicaciones Científicas De Investigación
N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. Research has shown that N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide can protect neurons from cell death and improve motor function in animal models of these diseases.
Propiedades
IUPAC Name |
4-phenyl-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2/c30-26(19-20-7-3-1-4-8-20)28-24-15-17-25(18-16-24)29-27(31)23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-18H,19H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMITPZYZHQYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(phenylacetyl)amino]phenyl}biphenyl-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-[3-(4-fluorophenyl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218928.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5218932.png)


![6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5218936.png)


![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)


![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)
![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-2,3-dimethylphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5219011.png)
